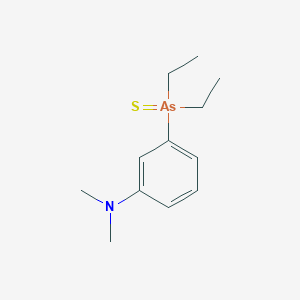
1-(Ethylsulfanyl)-3-(4-methylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)-3-(4-methylphenyl)propan-2-one is an organic compound characterized by the presence of an ethylsulfanyl group and a 4-methylphenyl group attached to a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfanyl)-3-(4-methylphenyl)propan-2-one typically involves the reaction of 4-methylacetophenone with ethyl mercaptan in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Starting Materials: 4-methylacetophenone and ethyl mercaptan.
Catalyst: Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide).
Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfanyl)-3-(4-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethylsulfanyl)-3-(4-methylphenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-3-(4-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfanyl)-3-(4-methylphenyl)propan-2-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-(Ethylsulfanyl)-3-phenylpropan-2-one: Similar structure but without the 4-methyl group on the phenyl ring.
1-(Ethylsulfanyl)-3-(4-chlorophenyl)propan-2-one: Similar structure but with a chlorine substituent on the phenyl ring.
Uniqueness
1-(Ethylsulfanyl)-3-(4-methylphenyl)propan-2-one is unique due to the presence of both the ethylsulfanyl group and the 4-methylphenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
61628-59-9 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-ethylsulfanyl-3-(4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16OS/c1-3-14-9-12(13)8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
VYMYEYXLXVQOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)CC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2,2-Diethoxyethyl)sulfanyl]-9-oxonon-5-enenitrile](/img/structure/B14578683.png)




![Benzamide, N-[(benzoyloxy)methyl]-4-nitro-](/img/structure/B14578719.png)
![Formic acid;1-(4-methyl-2-bicyclo[2.2.2]octanylidene)ethanol](/img/structure/B14578722.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14578726.png)




![1,3,4-Trimethyl-1-[(methylsulfanyl)methyl]-1H-phosphol-1-ium iodide](/img/structure/B14578753.png)

